4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol
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Overview
Description
4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol is an organic compound with the molecular formula C13H18BrNO. It is characterized by the presence of a bromophenyl group attached to a cyclohexanol structure via a methylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to form 2-bromophenylmethanol.
Amination: The brominated intermediate is then reacted with cyclohexanone in the presence of a suitable amine, such as methylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of phenyl-substituted cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
- 4-{[(2-fluorophenyl)methyl]amino}cyclohexan-1-ol
- 4-{[(2-iodophenyl)methyl]amino}cyclohexan-1-ol
Uniqueness
4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-[(2-bromophenyl)methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBUASJMIOUVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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